5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, reactivity, etc .Scientific Research Applications
Synthesis and Chemical Properties
Antitumor imidazotetrazines : The compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel antitumor agent, interacts with 5-diazoimidazole-4-carboxamide and alkyl/aryl isocyanates. It decomposes in cold methanol or ethanol to form 2-azahypoxanthine and methyl/ethyl N-(2-chloroethyl)carbamates. It has curative activity against leukemia and may act as a prodrug of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC), as it opens up to form the triazene in aqueous sodium carbonate (Stevens et al., 1984).
Heterocyclic Synthesis : Treatment of enamino nitriles with triethyl orthoformate leads to the formation of O-ethylformimides. These, when reacted with semicarbazide, form heterocondensed pyrimidines. Further cyclization with dichlorotriphenylphosphorane results in 1,2,4-triazolo[1,5-c]pyrimidines. Hydrolysis of the iminophosphoranes leads to the formation of free amines (Wamhoff et al., 1993).
Substituted Heterocycles : The reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds in the presence of Et3N or Na produces various substituted heterocycles like 1,3-oxazolidines, (E,Z)-1,3-thiazolidines, 1,3-oxazines, benzo-oxazines, benzothiazolinones, and imidazopyrimidinediones. This process involves the formation of an anion which cyclizes intramolecularly, followed by tautomerization (Basheer & Rappoport, 2006).
Biological Activities
Synthesis of Azole Derivatives and Biological Activities : The conversion of 1,2,4-Triazole-3-one from tryptamine, followed by treatment with ethyl bromoacetate or 4-chlorophenacyl bromide, produces various azole derivatives. These compounds, after further chemical transformations, demonstrated antimicrobial, antilipase, and/or antiurease activities in studies (Ceylan et al., 2014).
Antimicrobial Activities of Pyrazolopyrimidines : A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited significant cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship of these compounds was explored (Rahmouni et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10,15-16,21-24H,8-9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMGOADZRFPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2C(NNN2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75584166 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.